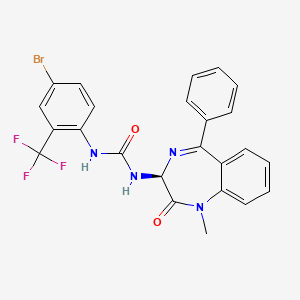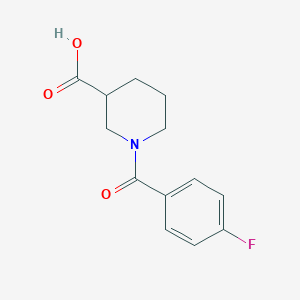amino}methyl)-4,4-dimethylazetidin-2-one CAS No. 1394786-99-2](/img/structure/B2354490.png)
1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({(4-Ethoxyphenyl)methylamino}methyl)-4,4-dimethylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an ethoxyphenyl group, a methylamino group, and a dimethylazetidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({(4-Ethoxyphenyl)methylamino}methyl)-4,4-dimethylazetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
N-Alkylation: The reaction of 4-ethoxybenzyl chloride with methylamine to form N-(4-ethoxybenzyl)-N-methylamine.
Cyclization: The intermediate is then subjected to cyclization with 4,4-dimethyl-2-oxetanone under basic conditions to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-({(4-Ethoxyphenyl)methylamino}methyl)-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
科学研究应用
1-({(4-Ethoxyphenyl)methylamino}methyl)-4,4-dimethylazetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-({(4-Ethoxyphenyl)methylamino}methyl)-4,4-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
1-({(4-Ethoxyphenyl)methylamino}methyl)-4,4-dimethylazetidin-2-one is unique due to its specific combination of functional groups and the azetidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-[[(4-ethoxyphenyl)methyl-methylamino]methyl]-4,4-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-14-8-6-13(7-9-14)11-17(4)12-18-15(19)10-16(18,2)3/h6-9H,5,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGGHHOTLOLJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)CN2C(=O)CC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)
![N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide](/img/structure/B2354411.png)



![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)

